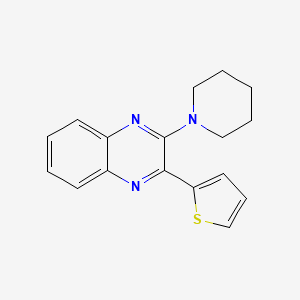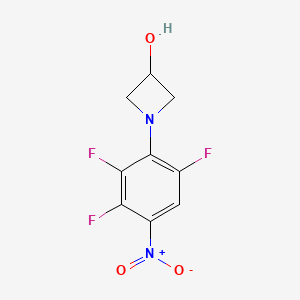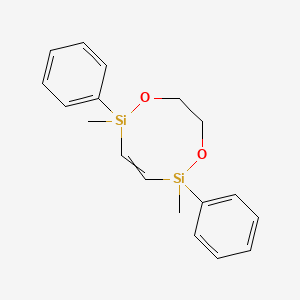
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a dioxadisilocine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane and dimethylsilane in the presence of a catalyst to facilitate the formation of the dioxadisilocine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
科学研究应用
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
作用机制
The mechanism by which 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects is primarily related to its ability to interact with other molecules through its silicon atoms. These interactions can influence various molecular pathways and processes, making it a versatile compound for different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Known for its use in cell viability assays.
2,5-Diphenyl-1,3,4-oxadiazole: Used in organic electronics and as a scintillator.
Uniqueness
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine stands out due to its dioxadisilocine ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
属性
CAS 编号 |
920755-45-9 |
|---|---|
分子式 |
C18H22O2Si2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
2,5-dimethyl-2,5-diphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C18H22O2Si2/c1-21(17-9-5-3-6-10-17)15-16-22(2,20-14-13-19-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI 键 |
DHYTXESLMYTTBQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C=C[Si](OCCO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


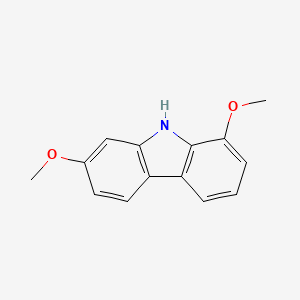

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
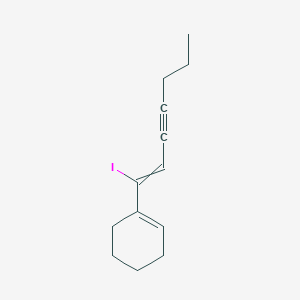
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
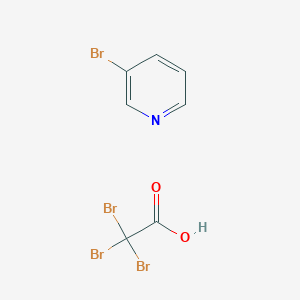
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
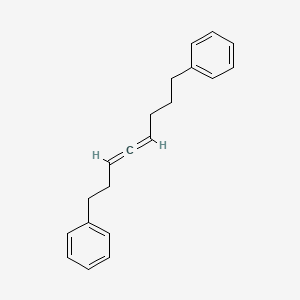
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
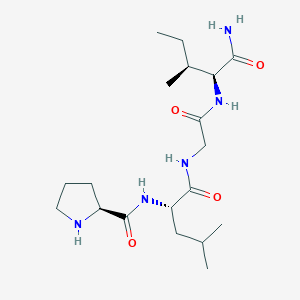
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
